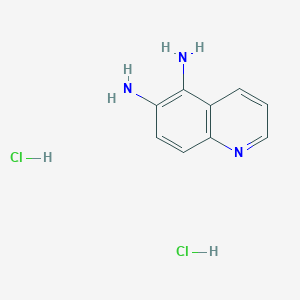

Quinoline-5,6-diamine 2hcl

Overview

Description

Quinoline-5,6-diamine dihydrochloride is a compound with the molecular weight of 232.11 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular formula of Quinoline-5,6-diamine 2hcl is C9H10ClN3 . The InChI code is 1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H .Chemical Reactions Analysis

Quinoline derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

Quinoline-5,6-diamine dihydrochloride is a powder at room temperature . It has a melting point between 279-283 degrees .Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are known for their pharmacological activities and are used in the development of drugs with a wide range of bioactivities, including antimalarial, antibacterial, and anticancer properties .

Synthetic Organic Chemistry

Quinolines serve as key structures in synthetic organic chemistry due to their versatility in forming complex molecular architectures .

Industrial Chemistry

These compounds find use in industrial chemistry for the synthesis of dyes, agrochemicals, and other industrial materials .

Green Chemistry

There is a growing emphasis on producing greener and more sustainable chemical processes, and quinolines are at the forefront of this movement due to their potential in eco-friendly syntheses .

Material Science

Quinoline-containing π-conjugated systems are studied for their electronic properties and potential applications in organic semiconductors and other advanced materials .

Mechanism of Action

Target of Action

Quinoline-5,6-diamine 2hcl, like other quinoline derivatives, is known to interact with deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs . This interaction with DNA is a common target for many quinoline-based compounds .

Mode of Action

It is known that quinoline derivatives can inhibit transcription and translation to ribonucleic acid (rna) through their binding to dna . This interaction disrupts the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

Quinoline-5,6-diamine 2hcl, as a quinoline derivative, may affect several biochemical pathways. Quinoline derivatives have been reported to inhibit succinate oxidation and interfere with electron transport . .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are likely a result of the compound’s interaction with DNA and its disruption of normal cellular processes .

Safety and Hazards

Future Directions

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

properties

IUPAC Name |

quinoline-5,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSREGFVBKZFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

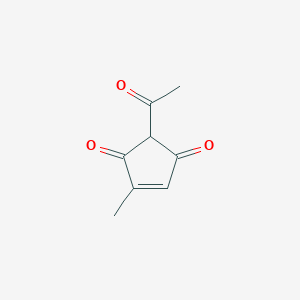

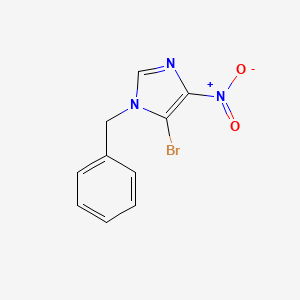

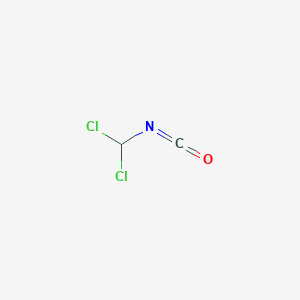

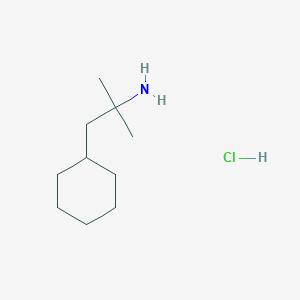

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

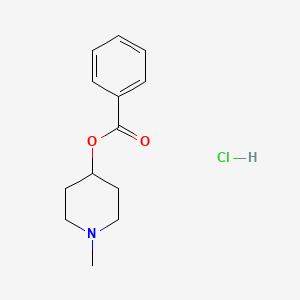

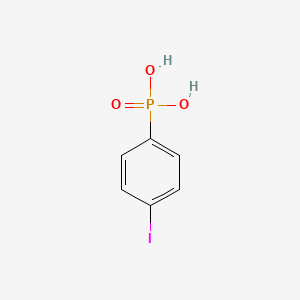

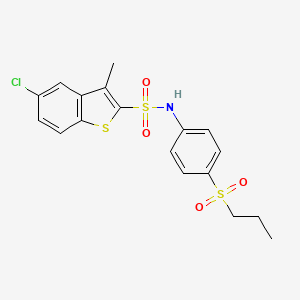

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S)-3-Butyl-6-[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B1655668.png)

![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1655670.png)

![2-[[4-(2-Carboxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzoic acid](/img/structure/B1655674.png)

![(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B1655677.png)